Hirsuteine
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Overview
Description
Hirsuteine, also known as Paynantheine, is a complex organic compound with a molecular formula of C23H28N2O4 and a molecular weight of 396.48 g/mol . This compound is a derivative of the indoloquinolizine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester involves several steps. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating or using specific catalysts.
Scientific Research Applications
Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence various signaling pathways related to cell growth and metabolism .
Comparison with Similar Compounds
Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester can be compared with other similar compounds, such as:
Indolo[2,3-b]quinoxalines: These compounds share a similar indoloquinolizine framework and exhibit similar biological activities.
Mitragynine: Another indoloquinolizine derivative, known for its psychoactive properties.
Geissoschizine methyl ether: An alkaloid with psychotropic effects, found in Uncaria hook.
The uniqueness of Indolo[2,3-a]quinolizine-2-acetic acid, 3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-alpha-(methoxymethylene)-, methyl ester lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13-/t14-,17-,20-/m0/s1 |
InChI Key |
TZUGIFAYWNNSAO-CPHCKLLXSA-N |
SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |
Isomeric SMILES |
CO/C=C(/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)\C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC |
Synonyms |
hirsuteine hirsuteine hydrochloride hirsuteine, (3beta,16E)-isomer hirsuteine, (R-(R*,R*))-tartrate (1:1) salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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